molecular formula C32H25F3N4O3 B2918039 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide CAS No. 1796911-60-8

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide

Cat. No. B2918039
CAS RN: 1796911-60-8
M. Wt: 570.572
InChI Key: LNWGEQSRMCFEAW-UHFFFAOYSA-N
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Description

1,8-Diazabicyclo[5.4.0]undec-7-ene, commonly known as DBU, is a chemical compound that belongs to the class of amidine compounds. It is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .


Synthesis Analysis

DBU is used in a simple and novel metal-free reduction of azides to amines. Aromatic and sulfonyl azides are typically used to give the desired amines in moderate to excellent yields. This transformation features good functional group tolerance and high chemo-selectivity .


Molecular Structure Analysis

DBU is a bicyclic amidine base. It is non-nucleophilic, sterically hindered, tertiary amine base in organic chemistry .


Chemical Reactions Analysis

DBU is reported to be superior to amine catalyst in Baylis-Hillman reaction. It promotes the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions .


Physical And Chemical Properties Analysis

DBU is a colorless liquid with a density of 1.018 g/mL. It has a melting point of -70 °C and a boiling point of 261 °C at 1 atm .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Antitumor Properties of Imidazotetrazines : A study on the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with broad-spectrum antitumor activity, highlights the potential of complex molecules in cancer treatment. This compound may act as a prodrug modification, showcasing the importance of innovative chemical structures in developing new therapeutic agents (M. Stevens et al., 1984).

  • Orally Active Nonpeptide Vasopressin Receptor Antagonists : Research on a series of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives, including a potent and V2-selective compound, showcases the potential of complex cyclic compounds in targeting vasopressin receptors, offering insights into the synthesis and characterization of molecules with specific receptor affinity (T. Ohkawa et al., 1999).

  • Tyrosine-Selective Modification of Proteins : The development of 4-formylbenzene diazonium hexafluorophosphate (FBDP), a novel reagent for selective tyrosine modification, illustrates the utility of diazonium compounds in bioconjugation and the introduction of bioorthogonal functionalities for protein research (J. Gavrilyuk et al., 2012).

  • Supramolecular Assemblies Involving Pyrimidine Derivatives : A study on novel pyrimidine derivatives and their co-crystallization with diaza crown ethers to form hydrogen-bonded supramolecular assemblies demonstrates the potential of complex molecules in creating ordered structures with specific chemical functionalities (M. Fonari et al., 2004).

Mechanism of Action

As a reagent in organic chemistry, DBU is used as a ligand and base. As a base, protonation occurs at the imine nitrogen .

Safety and Hazards

DBU is labeled as a dangerous substance. It has hazard statements H301, H302, H312, H314, H412, and precautionary statements P260, P264, P270, P273, P280, P301+P310, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, P501 .

Future Directions

The future directions of DBU could involve exploring its potential in other types of organic reactions, given its versatility as a catalyst and a base .

properties

IUPAC Name

1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25F3N4O3/c1-20-11-5-6-14-22(20)27(40)19-39-26-18-10-7-15-23(26)28(21-12-3-2-4-13-21)37-29(30(39)41)38-31(42)36-25-17-9-8-16-24(25)32(33,34)35/h2-18,29H,19H2,1H3,(H2,36,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWGEQSRMCFEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide

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